Evidence 1: Unique Position in the Synthesis of the Active Erlotinib Metabolite (OSI-420)
This compound serves as the direct synthetic precursor to OSI-420 (Desmethyl Erlotinib, CAS 183321-86-0), which is the major active metabolite of the FDA-approved EGFR inhibitor Erlotinib. Erlotinib itself is a potent inhibitor of EGFR kinase (IC50 = 2 nM) . The target compound, upon reduction of the 6-nitro group to a 6-amino group, yields the core structure of this active metabolite. This established transformation pathway provides a verifiable link to a clinically relevant molecule, a feature not shared by closely related intermediates like N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (CAS 179552-74-0), which is a synthetic intermediate for Dacomitinib, an irreversible EGFR/HER2 inhibitor [1].
| Evidence Dimension | Validated Synthetic Utility (Downstream Product) |
|---|---|
| Target Compound Data | Precursor to OSI-420 (Desmethyl Erlotinib), a known active metabolite |
| Comparator Or Baseline | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (CAS 179552-74-0) |
| Quantified Difference | Target yields an EGFR TKI active metabolite; comparator yields an intermediate for Dacomitinib (an irreversible EGFR/HER2 inhibitor) |
| Conditions | Established synthetic pathway via reduction of the 6-nitro group |
Why This Matters
For ADME/DMPK studies, metabolite identification, or analytical method development for Erlotinib, this specific precursor is the mandatory starting material, whereas the comparator compound (CAS 179552-74-0) is only relevant for Dacomitinib-related research.
- [1] TargetMol. (n.d.). Dacomitinib Intermediate 2 (CAS 179552-74-0). Product Page, Cat. No. T67152. View Source
